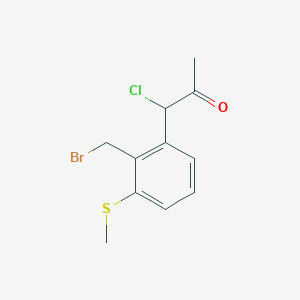
1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps. One common method starts with the bromination of 2-methylthiophenol to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction using 1-chloropropan-2-one to form the final product. The reaction conditions often involve the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.
Applications De Recherche Scientifique
1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by covalently modifying active site residues. The bromomethyl group is particularly reactive and can form covalent bonds with nucleophilic amino acid residues in proteins, thereby inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(Methylthio)phenyl)-1H-pyrrole-2,5-dione: This compound shares the methylthio group but has a different core structure.
(2-(Methylthio)phenyl)methanone: Similar in having the methylthio group but lacks the bromomethyl and chloropropanone functionalities.
Uniqueness
1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both bromomethyl and chloropropanone groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H12BrClOS |
|---|---|
Poids moléculaire |
307.63 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)-3-methylsulfanylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-7(14)11(13)8-4-3-5-10(15-2)9(8)6-12/h3-5,11H,6H2,1-2H3 |
Clé InChI |
JNNHAERWOKGHPC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C(=CC=C1)SC)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


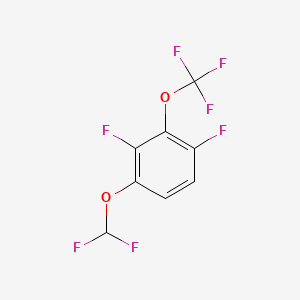

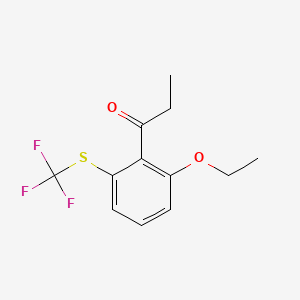

![[2-Chloro-5-(trifluoromethyl)phenyl]cyanamide](/img/structure/B14066251.png)
![Hexanamide, 6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14066266.png)

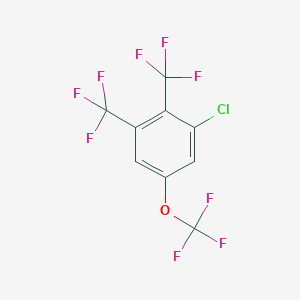
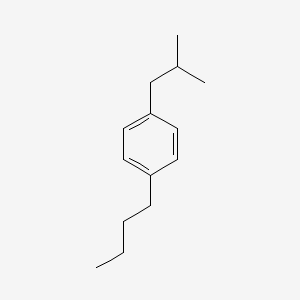

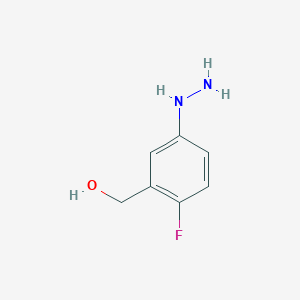
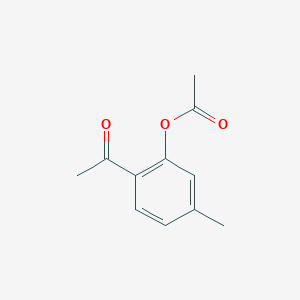
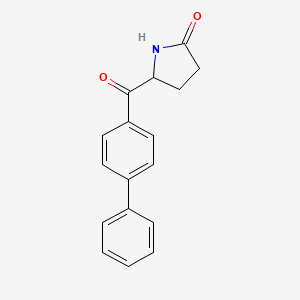
![4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14066322.png)
